molecular formula C11H8N4O5 B11558287 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 310455-69-7

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11558287
CAS No.: 310455-69-7
M. Wt: 276.20 g/mol
InChI Key: AUYRLHNAWQVCQP-UHFFFAOYSA-N
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Description

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione is a specialized chemical compound offered for research and development applications, particularly in the field of materials science. This compound features a 1,3-diazinane-2,4,6-trione core structure, which is a scaffold of significant interest in developing advanced functional materials. Recent research into structurally related pyrimidine and diazinane derivatives has highlighted their potential as highly effective corrosion inhibitors for carbon steel in acidic media, suggesting a promising application area for this compound . The molecular architecture, which integrates a nitroanilino moiety, is designed to influence key electronic properties that are critical for surface interactions. The inhibition efficiency of such compounds is often governed by specific molecular descriptors including molecular mass, electrophilicity, electronegativity, and the energy of the lowest unoccupied molecular orbital (LUMO) . Researchers can leverage this compound to explore structure-activity relationships in corrosion protection or to develop novel polymeric materials and organic semiconductors where such conjugated systems are valuable. This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

CAS No.

310455-69-7

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8N4O5/c16-9-6(10(17)14-11(18)13-9)5-12-7-3-1-2-4-8(7)15(19)20/h1-5H,(H3,13,14,16,17,18)

InChI Key

AUYRLHNAWQVCQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Enolate Formation : A base (e.g., piperidine) deprotonates the active methylene group of the diazinane trione, forming an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-nitrobenzaldehyde.

  • Elimination : Water is expelled, forming a β-keto aldehyde intermediate.

  • Cyclization : Intramolecular dehydration yields the final product.

Reaction Equation :

1,3-Diazinane-2,4,6-trione+2-NitrobenzaldehydeBaseTarget Compound+H2O\text{1,3-Diazinane-2,4,6-trione} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}_2\text{O}

Optimized Conditions

ParameterTypical ValueSource
BasePiperidine
SolventEthanol, THF
TemperatureReflux (80–100°C)
Reaction Time2–6 hours
Yield45–97%

Alternative Synthetic Routes

Schiff Base Reduction

  • Schiff Base Formation : React the trione with 2-nitrobenzaldehyde to form an imine (C=N).

  • Reduction : Hydrogenate the imine to a methylene (CH₂) group using NaBH₄ or catalytic hydrogenation.

Advantages :

  • Enables introduction of the nitro group post-condensation.

  • Limitations : Requires additional steps for reduction.

Nucleophilic Aromatic Substitution

  • Electrophilic Activation : Introduce a leaving group (e.g., Cl) at the trione’s 5-position.

  • Substitution : Displace the leaving group with 2-nitroaniline’s amine.

Challenges :

  • Low regioselectivity due to the trione’s electron-withdrawing groups.

Characterization Data

Spectroscopic Analysis

TechniqueKey ObservationsSource
¹H NMR Singlet at 8.25 ppm (unsaturated CH)
¹³C NMR Peaks at 160–180 ppm (carbonyl groups)
IR Strong absorption at 1717 cm⁻¹ (C=O)

Physical Properties

PropertyValueSource
Melting Point 235°C (dec.)
Solubility Soluble in DMSO, DMF

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticonvulsants : Structural analogs of barbiturates.

  • Photoresponsive Materials : Potential use in Stenhouse adducts (DASAs) for light-driven applications.

HazardPrecautionSource
Toxicity Handle with gloves; avoid inhalation
Stability Store in cool, dry conditions

Chemical Reactions Analysis

Types of Reactions

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Methylidene Group) Substituents (Diazinane N) XLogP3 Hydrogen Bond Acceptors
Target: 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione C₁₁H₉N₅O₅ 291.22* 2-Nitroanilino H (unsubstituted) ~1.2* 6*
VA33: 5-[(Anthraquinone-amino)methylidene]-1,3-diazinane-2,4,6-trione C₁₉H₁₁N₃O₅ 361.31 9,10-Dioxoanthracen-1-ylamino H -0.4 5
5-[(1-Methylpyrrolyl)methylidene]-1,3-diazinane-2,4,6-trione C₁₀H₉N₃O₃ 219.20 1-Methylpyrrol-2-yl H 0.7 4
5-(Dimethylaminomethylidene)-1,3-dimethyl-diazinane-2,4,6-trione C₉H₁₃N₃O₃ 211.22 Dimethylamino Methyl -0.4 4
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-diazinane-trione C₂₇H₂₄N₂O₅ 456.49 2,4-Dimethoxyphenyl 3-Methylphenyl 3.1* 5

*Estimated based on structural analogs.

Key Observations:

  • Solubility: Lower XLogP3 values (e.g., VA33: -0.4) correlate with higher polarity, favoring aqueous solubility. The target compound’s nitro group may reduce solubility compared to hydroxyl or methoxy analogs.
  • Steric Bulk: Bulky substituents like anthraquinone (VA33) or bis(3-methylphenyl) may hinder membrane permeability, whereas smaller groups (e.g., 1-methylpyrrolyl ) improve bioavailability.

Biological Activity

5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione, also known by its CAS number 200626-88-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione is C11H8N4O5 with a molecular weight of approximately 276.205 g/mol. The compound features a diazinane core structure with nitroaniline substituents, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC11H8N4O5
Molecular Weight276.205 g/mol
LogP1.40460
PSA140.10000

Biological Mechanisms

Research indicates that compounds similar to 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione may interact with various biological targets. For example, studies have shown that DNA intercalators can inhibit topoisomerases I and II, leading to cytotoxic effects in cancer cells . The presence of the nitro group in the structure suggests potential anti-cancer and anti-inflammatory activities due to its ability to generate reactive oxygen species (ROS) and induce apoptosis in tumor cells.

Antitumor Activity

One notable study investigated the antitumor properties of related compounds that act as DNA intercalators. These compounds were shown to bind to DNA and inhibit topoisomerase II activity, leading to increased DNA damage in cancer cell lines such as HL-60 . The findings suggest that the mechanism of action may involve the induction of double-strand breaks in DNA.

Inflammatory Response

Another aspect of research focused on the anti-inflammatory potential of similar diazinane derivatives. A study highlighted the importance of structural modifications in enhancing anti-inflammatory activity through bioisosteric replacements . Compounds demonstrating significant inhibition of pro-inflammatory cytokines were identified, indicating a promising avenue for developing new therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the diazinane structure influence biological activity. For instance, variations in substituent groups have been correlated with enhanced potency against specific cancer types and inflammatory conditions.

Q & A

What are the key challenges in synthesizing 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of 1,3-diazinane derivatives often involves condensation reactions between substituted aldehydes/ketones and barbituric acid analogs. For nitro-substituted analogs like this compound, challenges include:

  • Nitro group stability : The 2-nitroanilino group may undergo unintended reduction or side reactions under acidic/basic conditions.
  • Steric hindrance : The methylidene bridge and nitro group may hinder proper alignment for cyclization.
  • Catalyst selection : Lewis acids like FeCl₃·6H₂O (used in analogous triazinane syntheses) improve yields by stabilizing intermediates .
    Methodological Answer : Use a stepwise approach: (1) Prepare the 2-nitroaniline precursor under mild conditions (pH 6–7, RT), (2) Condense with 1,3-diazinane-2,4,6-trione using FeCl₃ catalysis at 80°C in ethanol, and (3) Monitor reaction progress via TLC or HPLC to isolate intermediates .

How can crystallographic data resolve structural ambiguities in nitro-substituted diazinane derivatives?

Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and non-covalent interactions. For example:

  • π-π stacking : In analogous compounds (e.g., 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione), SCXRD revealed π-π interactions between aromatic rings and the diazinane core, stabilizing the crystal lattice .
  • Bond angles : Deviations from ideal trigonal geometry (e.g., C=N bond angles ~120°) indicate conjugation effects from the nitro group .
    Methodological Answer : Perform SCXRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Compare experimental bond lengths (e.g., C=O: ~1.22 Å) to standard values (Allen et al., 1987) to validate computational models .

What experimental design strategies mitigate contradictions in spectroscopic data for nitro-diazinane derivatives?

Advanced Research Focus
Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The enol-keto tautomerism of the diazinane ring can alter NMR chemical shifts.
  • Solvent polarity : Polar solvents (DMSO, MeOH) may stabilize zwitterionic forms, complicating FTIR interpretation.
    Methodological Answer : Use a multi-technique approach:
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) in deuterated DMSO or CDCl₃.
  • FTIR : Compare carbonyl stretches (1650–1750 cm⁻¹) in solid-state (KBr pellet) vs. solution spectra.
  • DFT calculations : Validate spectral assignments with B3LYP/6-31G(d) models .

How can computational methods predict the reactivity of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione in catalytic systems?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT, TD-DFT) can model:

  • Electrophilicity : The nitro group enhances electrophilic character at the methylidene carbon, facilitating nucleophilic attacks (e.g., in Michael additions).
  • Redox potential : Predict reduction pathways (e.g., nitro → amine) using HOMO-LUMO gaps .
    Methodological Answer :

Optimize geometry at the M06-2X/def2-TZVP level.

Calculate Fukui indices to identify reactive sites.

Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax .

What are the implications of non-covalent interactions in the solid-state packing of this compound?

Advanced Research Focus
SCXRD data for analogous compounds show:

  • Hydrogen bonding : N–H···O interactions between the diazinane ring and nitro groups (distance ~2.8 Å).
  • Van der Waals forces : Influence melting points and solubility.
    Methodological Answer : Use Mercury or CrystalExplorer to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., %C···O contacts) .

How can factorial design optimize reaction parameters for scaling up synthesis?

Advanced Research Focus
A 2<sup>k</sup> factorial design can test variables:

  • Factors : Temperature (70–90°C), catalyst loading (5–15 mol%), solvent (EtOH vs. MeCN).
  • Responses : Yield, purity, reaction time.
    Methodological Answer :

Use JMP or Minitab to design experiments.

Analyze ANOVA results to identify significant factors (p < 0.05).

Optimize using response surface methodology (RSM) .

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